molecular formula C8H6ClNO4 B2621684 2-Chloro-2-(4-nitrophenyl)acetic acid CAS No. 1089283-95-3

2-Chloro-2-(4-nitrophenyl)acetic acid

Cat. No.: B2621684
CAS No.: 1089283-95-3
M. Wt: 215.59
InChI Key: DMFWSPKIXOHWGL-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6ClNO4 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-nitrophenyl)acetic acid typically involves the nitration of 2-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the chloro group. The reaction is followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Chloro-2-(4-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Chloro-2-(4-nitrophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenylacetic acid
  • 4-Chloro-2-nitrophenylacetic acid
  • 2-Chloro-2-(4-nitrophenyl)propanoic acid

Uniqueness

Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

2-chloro-2-(4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFWSPKIXOHWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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